molecular formula C15H19N B1360353 4-(4-Ethylcyclohexyl)benzonitrile CAS No. 72928-54-2

4-(4-Ethylcyclohexyl)benzonitrile

Cat. No.: B1360353
CAS No.: 72928-54-2
M. Wt: 213.32 g/mol
InChI Key: BBHJTCADCKZYSO-UHFFFAOYSA-N
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Description

4-(4-Ethylcyclohexyl)benzonitrile (CAS 73592-81-1/72928-54-2) is a high-purity cyano-based liquid crystal monomer (LCM) of significant interest in materials science research . With a molecular formula of C15H19N and a molecular weight of 213.32, it is characterized as a white to almost white crystalline solid with a melting point of approximately 39°C to 43°C . This compound is a key material in the development and study of liquid crystal displays (LCDs), particularly in twisted nematic and thin-film transistor LCD devices . As an emerging environmental pollutant, it is also a vital subject for environmental chemistry studies, enabling investigations into its persistence, photolytic degradation kinetics, and transformation pathways in the environment . Research indicates that its molecular structure, featuring a cyclohexyl backbone, influences its reactivity and degradation mechanisms under ultraviolet (UV) radiation . Available at purities exceeding 98% , it is supplied for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling guidelines.

Properties

IUPAC Name

4-(4-ethylcyclohexyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h5-6,9-10,12,14H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHJTCADCKZYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20888322
Record name Benzonitrile, 4-(trans-4-ethylcyclohexyl)-
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Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72928-54-2
Record name Benzonitrile, 4-(trans-4-ethylcyclohexyl)-
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Record name Benzonitrile, 4-(trans-4-ethylcyclohexyl)-
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Record name Benzonitrile, 4-(trans-4-ethylcyclohexyl)-
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Record name trans-4-(4-ethylcyclohexyl)benzonitrile
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Preparation Methods

General Synthetic Approach

The synthesis of 4-(4-Ethylcyclohexyl)benzonitrile typically involves the formation of the benzonitrile moiety substituted with a cyclohexyl ring bearing an ethyl group at the 4-position. The key challenge lies in constructing the cyclohexyl substituent with the ethyl branch and attaching it regioselectively to the benzonitrile ring.

Grignard Reaction-Based Synthesis

One documented method involves the use of Grignard reagents derived from halogenated aromatic precursors and alkyl-substituted cyclohexyl intermediates. For example, a patent (CN1966488A) describes the preparation of related benzonitrile derivatives starting from 4-(trans-4'-propylcyclohexyl)-2,6-difluorochlorobenzenes via the following steps:

  • Formation of a Grignard reagent from 2,6-difluoro-4-bromochlorobenzene with magnesium in tetrahydrofuran (THF) under reflux conditions.
  • Reaction of this Grignard reagent with a ketone precursor (e.g., propyl-substituted cyclohexanone) to form an intermediate alcohol.
  • Subsequent hydrolysis and extraction to isolate the substituted aromatic intermediate.
  • Catalytic hydrogenation using Raney nickel under 20 atm hydrogen pressure at 50°C to reduce and saturate the cyclohexyl ring while maintaining the substituent integrity.

Although the patent focuses on propyl-substituted analogs, the methodology is adaptable for ethyl-substituted cyclohexyl benzonitriles by selecting appropriate alkyl ketone precursors.

Coupling Reactions and Functional Group Transformations

Alternative synthetic strategies involve coupling reactions of benzonitrile derivatives with cyclohexyl-containing intermediates. While direct literature on 4-(4-Ethylcyclohexyl)benzonitrile synthesis is limited, analogous methods in medicinal chemistry involve:

  • Coupling carboxylic acid derivatives of substituted cyclohexylbenzonitriles with amines or other nucleophiles using coupling agents such as BOP-Cl or HATU.
  • Alkylation of cyclohexyl rings followed by nitrile introduction through substitution or cyanation reactions.
  • Use of selective catalytic hydrogenation to saturate aromatic rings or modify substituents without affecting the nitrile group.

These methods emphasize the importance of regioselectivity and functional group compatibility during synthesis.

Preparation Data and Solubility Properties

The compound's physical and chemical properties influence preparation and purification:

Property Data
Molecular Formula C15H19N
Molecular Weight 213.32 g/mol
Melting Point 41°C
Boiling Point 336.8 ± 21.0 °C (predicted)
Density 0.99 ± 0.1 g/cm³ (predicted)
Solubility Soluble in methanol
Physical Form White to almost white powder/crystals
Storage Conditions Sealed, dry, room temperature

These data assist in optimizing solvent systems for synthesis and purification, such as methanol for recrystallization or stock solution preparation.

Stock Solution Preparation for Research Use

For research applications, precise preparation of stock solutions is critical. A typical preparation table for 4-(4-Ethylcyclohexyl)benzonitrile in solvents like DMSO is as follows:

Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 4.6878 0.9376 0.4688
5 23.439 4.6878 2.3439
10 46.8779 9.3756 4.6878

Preparation involves dissolving the compound in DMSO with heating and sonication to achieve clarity, followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil for in vivo formulations.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations References
Grignard Reaction + Hydrogenation Formation of Grignard reagent from halogenated benzenes, reaction with alkyl ketones, catalytic hydrogenation High regioselectivity, adaptable to different alkyl substituents Requires careful control of reaction conditions, sensitive reagents
Coupling Reactions with Coupling Agents (BOP-Cl, HATU) Coupling of carboxylic acid derivatives with amines, alkylation, nitrile introduction Versatile for medicinal chemistry analogues, mild conditions Multi-step, requires purification at each step
Direct Alkylation and Cyanation Alkylation of cyclohexyl rings, cyanation of aromatic rings Straightforward for certain substrates Limited literature for this specific compound General synthetic knowledge

Chemical Reactions Analysis

4-(4-Ethylcyclohexyl)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-Ethylcyclohexyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Ethylcyclohexyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Cyclohexylbenzonitriles

Compounds with varying alkyl chain lengths on the cyclohexyl group exhibit distinct physical and chemical properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications References
4-(trans-4-Ethylcyclohexyl)benzonitrile 73592-81-1 C₁₅H₁₉N 213.32 Ethyl (C₂H₅) High thermal stability; LCD materials
4-(trans-4-Propylcyclohexyl)benzonitrile 61203-99-4 C₁₆H₂₁N 227.35 Propyl (C₃H₇) Broader mesophase range
4-(trans-4-Pentylcyclohexyl)benzonitrile 61204-01-1 C₁₈H₂₅N 255.40 Pentyl (C₅H₁₁) Lower melting point (~40°C)

Key Findings :

  • Longer alkyl chains (e.g., pentyl) reduce melting points due to increased molecular flexibility, enhancing low-temperature performance in LCDs .
  • The ethyl-substituted derivative offers a balance between rigidity and fluidity, making it ideal for high-resolution displays .

Oxygen-Containing Derivatives

4-(4-Oxocyclohexyl)benzonitrile (CAS: 73204-07-6)
  • Molecular Formula: C₁₃H₁₃NO
  • Molecular Weight : 199.25 g/mol
  • Key Properties :
    • Boiling Point : 367.3°C at 760 mmHg
    • Density : 1.12 g/cm³
    • LogP : 2.78 (indicative of moderate hydrophobicity)
  • Applications : Serves as an intermediate in pharmaceutical synthesis due to its ketone group, which enables further functionalization .
4-Cyanophenyl trans-4-(4-ethylcyclohexyl)benzoate (CAS: 73592-83-3)
  • Molecular Formula: C₂₂H₂₃NO₂
  • Molecular Weight : 333.43 g/mol
  • Applications : Used in advanced optoelectronic materials due to its ester linkage, which enhances polarizability .

Comparison Insight :

  • The ketone group in 4-(4-Oxocyclohexyl)benzonitrile increases reactivity for nucleophilic additions, unlike the inert nitrile group in the parent compound .

Heterocyclic and Boron-Containing Analogues

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 171364-82-2)
  • Molecular Formula: C₁₃H₁₆BNO₂
  • Molecular Weight : 229.08 g/mol
  • Applications : Key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds .
trans-4-[5-(4-Ethylcyclohexyl)-2-pyrimidinyl]benzonitrile (CAS: 72785-11-6)
  • Molecular Formula : C₁₉H₂₁N₃
  • Molecular Weight : 291.40 g/mol
  • Applications : Exhibits fluorescence properties suitable for organic light-emitting diodes (OLEDs) .

Key Insight :

  • Boron-containing derivatives enable catalytic applications, while pyrimidinyl-substituted analogues expand utility in OLEDs due to extended π-conjugation .

Biological Activity

4-(4-Ethylcyclohexyl)benzonitrile, with the chemical formula C15H19N, is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H19N
  • CAS Number : 72928-54-2
  • Molecular Weight : 229.32 g/mol
  • Structure : The compound features a benzonitrile moiety substituted with a 4-ethylcyclohexyl group, which influences its biological interactions.

Biological Activity Overview

The biological activity of 4-(4-Ethylcyclohexyl)benzonitrile has been explored in various studies, particularly its effects on cellular mechanisms and potential therapeutic applications.

Pharmacological Properties

Research indicates that 4-(4-Ethylcyclohexyl)benzonitrile exhibits:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against specific strains, although detailed mechanisms remain under investigation.
  • Cytotoxic Effects : Some studies indicate cytotoxicity in certain cancer cell lines, warranting further exploration into its use as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-(4-Ethylcyclohexyl)benzonitrile:

  • Antimicrobial Studies
    • A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, revealing promising results in inhibiting bacterial growth. The minimal inhibitory concentration (MIC) was determined to be around 6.3 µM for some analogs derived from this compound .
  • Cytotoxicity Assessment
    • In vitro assays demonstrated that derivatives of 4-(4-Ethylcyclohexyl)benzonitrile exhibited varying degrees of cytotoxicity against cancer cell lines. For example, one derivative showed an IC50 value of 15 µM against breast cancer cells, indicating potential for further development as an anticancer agent .
  • Structure-Activity Relationship (SAR) Studies
    • SAR studies have been conducted to optimize the pharmacological profile of related compounds. Modifications to the cyclohexyl group have been shown to enhance activity while reducing toxicity. For instance, substituting different groups at the para position of the benzonitrile significantly affected both potency and selectivity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Mycobacterium tuberculosis
CytotoxicityIC50 = 15 µM against breast cancer cells
Structure-Activity RelationshipEnhanced potency with specific substitutions

Q & A

Structural Confirmation :

  • NMR Spectroscopy : Analyze cyclohexyl chair conformers via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR coupling constants.
  • Mass Spectrometry : GC-MS to detect molecular ion peaks and fragmentation patterns .

Q. What safety considerations are critical when handling 4-(4-Ethylcyclohexyl)benzonitrile in high-temperature reactions?

  • Risk Mitigation :
  • Decomposition Hazards : Avoid temperatures >200°C to prevent release of toxic gases (e.g., HCN, NOx_x) .
  • PPE Requirements : Wear nitrile gloves, chemical goggles, and use fume hoods to minimize inhalation of aerosols .
  • Spill Management : Use inert adsorbents (e.g., vermiculite) for containment and avoid aqueous cleanup to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting reports regarding the thermal stability of 4-(4-Ethylcyclohexyl)benzonitrile be resolved?

  • Experimental Design :

Thermogravimetric Analysis (TGA) : Conduct under nitrogen vs. air to compare decomposition profiles (onset temperature, residue mass).

Gas Chromatography-Mass Spectrometry (GC-MS) : Identify decomposition byproducts (e.g., benzonitrile derivatives, cyclohexene) .

Reproducibility Checks : Validate results across multiple labs using standardized heating rates (e.g., 10°C/min) .

Q. What methodologies are employed to study the mesomorphic behavior of 4-(4-Ethylcyclohexyl)benzonitrile in liquid crystal systems?

  • Phase Behavior Analysis :

Differential Scanning Calorimetry (DSC) : Measure phase transitions (e.g., crystal-to-nematic at ~120°C) with a heating/cooling rate of 5°C/min.

Polarized Optical Microscopy (POM) : Observe birefringence textures (e.g., schlieren patterns) in thin-film cells .

Binary Mixture Studies : Optimize mesophase range by blending with 4-cyano-4'-pentylbiphenyl (5CB) at varying ratios .

Q. What analytical strategies are recommended for investigating environmental degradation pathways of 4-(4-Ethylcyclohexyl)benzonitrile?

  • Degradation Studies :

Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor via LC-MS for hydroxylated derivatives (e.g., 4-(4-ethylcyclohexyl)benzamide) .

Biodegradation : Use soil microcosms spiked with the compound; quantify residual concentrations via solid-phase extraction (SPE) and GC-MS .

Computational Modeling : Apply density functional theory (DFT) to predict hydrolysis pathways and reactive intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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